molecular formula C6H7F2NO2 B2385416 [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol CAS No. 861136-15-4

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol

Cat. No. B2385416
M. Wt: 163.124
InChI Key: YSVDZXOPVMFSQB-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

1.00 g of [5-(1,1-difluoroethyl)isoxazol-3-yl]methanol was dissolved in 10 ml of dichloromethane, and 0.8 ml of thionyl chloride was then added. The mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure to obtain 1.11 g of 3-(chloromethyl)-5-(1,1-difluoroethyl)isoxazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:5]1[O:9][N:8]=[C:7]([CH2:10]O)[CH:6]=1)([F:4])[CH3:3].S(Cl)([Cl:14])=O>ClCCl>[Cl:14][CH2:10][C:7]1[CH:6]=[C:5]([C:2]([F:4])([F:1])[CH3:3])[O:9][N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C)(F)C1=CC(=NO1)CO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NOC(=C1)C(C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.